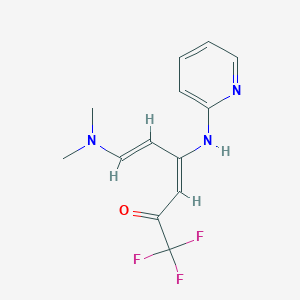

![molecular formula C16H12ClF3N2O2S B3035689 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile CAS No. 338406-76-1](/img/structure/B3035689.png)

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile

Übersicht

Beschreibung

The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile is a chemical that appears to be derived from pyridine-based structures with various substituents that influence its chemical behavior. The presence of a phenylsulfonyl group and a trifluoromethyl group suggests that it is a molecule with significant electron-withdrawing capacity, which could affect its reactivity and stability.

Synthesis Analysis

The synthesis of related compounds involves the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to introduce the trifluoromethyl group and the butanenitrile moiety. The reaction conditions and the choice of nucleophiles would be critical in determining the regiochemistry of the aromatic nucleophilic substitution, especially considering the steric and electronic effects of the substituents.

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and confirmed by X-ray crystallography . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions Analysis

The presence of electron-withdrawing groups such as phenylsulfonyl and trifluoromethyl is known to influence the regiochemistry of aromatic nucleophilic substitution reactions . The compound's reactivity with mono- and bidentate N and O nucleophiles would likely result in substitution at the less hindered position of the pyridine ring. However, steric hindrance could lead to a mixture of ortho- and para-substituted products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of strong electron-withdrawing groups would likely result in a compound with high electronegativity and possibly affect its boiling point, solubility, and stability. The compound's reactivity towards nitriles and its potential to form adducts with acids, as seen in related pyrimidine derivatives , could also be relevant properties to consider.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Applications :

- The compound has been explored as a bifunctional organocatalyst in asymmetric Michael addition reactions. Wang et al. (2009) demonstrated its efficiency in catalyzing the addition reactions of ketones and aldehydes to nitrostyrenes, achieving high yields and stereoselectivities (Wang, Yu, Liu, & Peng, 2009).

Chemical Synthesis and Reactions :

- Kawano et al. (1992) studied its reaction with ethyl chloroformate, resulting in the formation of indolizinium and quinolizinium salts through a cyclization-N-dealkylation process (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).

- Haskins and Knight (2002) reported its application in inducing 5-endo cyclization of homoallylic sulfonamides to form pyrrolidines (Haskins & Knight, 2002).

Synthesis of Pyrrolidine Derivatives :

- Yang, Jeon, and Jeong (2012) documented its reaction with heteroatom nucleophiles, leading to regioselectively formed addition products. These reactions were further utilized to synthesize pyrrolidine derivatives (Yang, Jeon, & Jeong, 2012).

Molecular Conformation Studies :

- Sagar et al. (2017) investigated its derivatives for studying molecular conformations and hydrogen bonding, highlighting its utility in understanding structural chemistry (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Supramolecular Chemistry :

- Mishra et al. (2014) employed its derivatives in constructing hetero-bimetallacycles for examining anticancer potency through intracellular release (Mishra, Lee, Kaushik, Cook, Choi, Kaushik, Stang, & Chi, 2014).

Synthesis of Polyimides and Polymers :

- Huang et al. (2000) and Yin et al. (2005) demonstrated its application in the synthesis of polymers and polyimides, focusing on their solubility and thermal stability. These findings offer insights into materials science applications (Huang, Chuang, Cheng, & Harris, 2000); (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Structural and Reaction Studies :

- Various studies have been conducted to understand its reaction mechanisms, structural properties, and synthesis processes. These include works by Bradiaková et al. (2009), Shimizu et al. (1985), Owen et al. (2004), Craig et al. (2000), Mohammadi et al. (2020), Ryzhkova et al. (2023), Yang et al. (1998), Nadano et al. (2006), Buhler & Burnside (1984), Palka et al. (2014), and Rahm & Maas (1996). These studies contribute to a comprehensive understanding of its chemical behavior and potential applications in various fields of science (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009); (Shimizu, Hayashi, Taniguchi, & Teramura, 1985); (Owen, Labinger, & Bercaw, 2004); (Craig, Jones, & Rowlands, 2000); (Mohammadi, Ranjbar‐Karimi, Ghafari, & Poorfreidoni, 2020); (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023); (Yang, Kirchmeier, & Shreeve, 1998); (Nadano, Iwai, Mori, & Ichikawa, 2006); (Buhler & Burnside, 1984); (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014); (Rahm & Maas, 1996).

Zukünftige Richtungen

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile” and similar compounds may involve further exploration of their potential applications in these fields.

Wirkmechanismus

Mode of Action

The mode of action of this compound is currently unknown . The interaction of the compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGCKCMONUDFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151106 | |

| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338406-76-1 | |

| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338406-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)

![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)

![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)

![7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035617.png)

![6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035618.png)

![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035620.png)

![(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035621.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B3035624.png)

![3-chloro-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035627.png)

![N'-[(1Z)-1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene]-2-cyanoacetohydrazide](/img/structure/B3035628.png)

![4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B3035629.png)